Cas no 5799-88-2 (1-(phenylacetyl)-3-pyridin-4-yl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol)

1-(phenylacetyl)-3-pyridin-4-yl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol structure
5799-88-2 structure
Product Name:1-(phenylacetyl)-3-pyridin-4-yl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Numero CAS:5799-88-2
MF:C17H14F3N3O2
MW:349.30717420578
CID:1607938
PubChem ID:2869415
Update Time:2025-04-21

1-(phenylacetyl)-3-pyridin-4-yl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(phenylacetyl)-3-pyridin-4-yl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
    • 1-[5-Hydroxy-3-(pyridin-4-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone
    • Ethanone, 1-[4,5-dihydro-5-hydroxy-3-(4-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-2-phenyl-
    • 1-[5-hydroxy-3-pyridin-4-yl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-phenylethanone
    • CHEMBL1569418
    • STK000345
    • AKOS022086888
    • 1-[5-HYDROXY-3-(PYRIDIN-4-YL)-5-(TRIFLUOROMETHYL)-4H-PYRAZOL-1-YL]-2-PHENYLETHANONE
    • 5799-88-2
    • DTXSID30386703
    • HMS2769C19
    • BIM-0049312.P001
    • CBMicro_049293
    • AKOS000596117
    • 1-[5-Hydroxy-3-(pyridin-4-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethan-1-one
    • 1-(phenylacetyl)-3-(4-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
    • SMR000286077
    • MLS000677265
    • Inchi: 1S/C17H14F3N3O2/c18-17(19,20)16(25)11-14(13-6-8-21-9-7-13)22-23(16)15(24)10-12-4-2-1-3-5-12/h1-9,25H,10-11H2
    • Chiave InChI: LIXCGTOGASQPEM-UHFFFAOYSA-N
    • Sorrisi: FC(C1(CC(C2C=CN=CC=2)=NN1C(CC1C=CC=CC=1)=O)O)(F)F

Proprietà calcolate

  • Massa esatta: 349.10392
  • Massa monoisotopica: 349.104
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 3
  • Complessità: 526
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 65.8Ų

Proprietà sperimentali

  • Densità: 1.37
  • Punto di ebollizione: 475.5°C at 760 mmHg
  • Punto di infiammabilità: 241.4°C
  • Indice di rifrazione: 1.587
  • PSA: 65.79
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.